Cas no 17413-08-0 (N-(1H-1,3-benzodiazol-2-yl)propanamide)

N-(1H-1,3-benzodiazol-2-yl)propanamide is a benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a propanamide group attached to the 2-position of a benzimidazole core, which may confer biological activity, such as enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility make it a valuable intermediate for developing novel therapeutics or crop protection agents. Its purity and well-defined molecular structure ensure reproducibility in experimental settings. Researchers may explore its utility in medicinal chemistry, particularly in designing targeted inhibitors or bioactive molecules. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
N-(1H-1,3-benzodiazol-2-yl)propanamide structure
17413-08-0 structure
Product Name:N-(1H-1,3-benzodiazol-2-yl)propanamide
CAS No:17413-08-0
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD03385080
CID:122328
PubChem ID:836246
Update Time:2025-06-08

N-(1H-1,3-benzodiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N-1H-benzimidazol-2-yl-
    • N-(1H-benzoimidazol-2-yl)-propionamide
    • N-1H-benzimidazol-2-ylPropanamide
    • Propanamide, N-1H-benzimidazol-2-yl- (9CI)
    • N-(1H-1,3-benzodiazol-2-yl)propanamide
    • N-(1H-benzo[d]imidazol-2-yl)propionamide
    • CS-0263232
    • Z27666181
    • 17413-08-0
    • FT-0768076
    • EN300-8569065
    • SCHEMBL11167021
    • AKOS003880675
    • N-(1H-benzimidazol-2-yl)propanamide
    • MDL: MFCD03385080
    • Inchi: 1S/C10H11N3O/c1-2-9(14)13-10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
    • InChI Key: YAURMDVFWWAYJC-UHFFFAOYSA-N
    • SMILES: O=C(CC)NC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 188.0825
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 54.88

N-(1H-1,3-benzodiazol-2-yl)propanamide Pricemore >>

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Additional information on N-(1H-1,3-benzodiazol-2-yl)propanamide

Professional Introduction to N-(1H-1,3-benzodiazol-2-yl)propanamide (CAS No. 17413-08-0)

N-(1H-1,3-benzodiazol-2-yl)propanamide, a compound with the chemical identifier CAS No. 17413-08-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class of heterocyclic organic compounds, which are widely recognized for their diverse pharmacological properties. The benzodiazole scaffold is particularly noted for its role in the development of anxiolytics, sedatives, and muscle relaxants, owing to its interaction with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system.

The structural motif of N-(1H-1,3-benzodiazol-2-yl)propanamide incorporates a propylamine side chain linked to the benzodiazole ring system. This specific arrangement introduces unique pharmacokinetic and pharmacodynamic characteristics that make it a valuable candidate for further investigation in drug discovery programs. The compound's potential lies in its ability to modulate neurotransmitter activity, which could lead to novel therapeutic applications beyond traditional benzodiazole derivatives.

In recent years, there has been a growing emphasis on developing next-generation benzodiazole analogs that exhibit improved efficacy while minimizing side effects such as dependence and tolerance. N-(1H-1,3-benzodiazol-2-yl)propanamide has emerged as a promising candidate in this context due to its unique structural features. Preliminary studies have suggested that this compound may possess anxiolytic properties comparable to established benzodiazoles but with a reduced risk of adverse effects.

The synthesis of N-(1H-1,3-benzodiazol-2-yl)propanamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzodiazole core is typically synthesized via cyclization reactions involving appropriate precursors, followed by functionalization with the propylamine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.

One of the most compelling aspects of N-(1H-1,3-benzodiazol-2-yl)propanamide is its potential as a lead compound for structure-based drug design. Computational modeling studies have been conducted to understand its interactions with biological targets at the molecular level. These studies have revealed that the compound binds effectively to GABA receptors, suggesting its utility in developing new treatments for neurological disorders.

Recent advancements in biophysical techniques have allowed researchers to explore the dynamic interactions between N-(1H-1,3-benzodiazol-2-yl)propanamide and its biological targets. For instance, nuclear magnetic resonance (NMR) spectroscopy has been used to determine the binding conformation of the compound within the GABA receptor pocket. These insights have provided valuable information for optimizing its pharmacological profile.

The pharmacokinetic properties of N-(1H-1,3-benzodiazol-2-yl)propanamide are also under investigation. In vitro and in vivo studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for assessing its potential as a therapeutic agent and for predicting its behavior in clinical settings.

One notable finding from these studies is the compound's favorable metabolic stability. Unlike some benzodiazole derivatives that undergo rapid degradation by metabolic enzymes, N-(1H-1,3-benzodiazol-2-yl)propanamide demonstrates resistance to hydrolysis by cytochrome P450 enzymes. This stability suggests that it may have a longer half-life in vivo, potentially reducing the frequency of dosing required for therapeutic efficacy.

The potential therapeutic applications of N-(1H-1,3-benzodiazol-2-yl)propanamide are broad and span multiple medical disciplines. In addition to its anxiolytic properties, preliminary evidence suggests that it may also exhibit neuroprotective effects. This dual functionality makes it an attractive candidate for treating conditions such as epilepsy and Alzheimer's disease, where both anxiety and cognitive impairment are prevalent symptoms.

Ongoing clinical trials are evaluating the safety and efficacy of N-(1H-1,3-benzodiazol-2-yl)propanamide in human subjects. These trials aim to confirm its potential as a viable alternative to existing treatments while identifying any unforeseen adverse effects. The results of these trials will be critical in determining its future role in clinical practice.

The development of novel psychoactive substances like N-(1H-1,3-benzodiazol-2-yl)propanamide necessitates rigorous regulatory oversight to ensure patient safety and efficacy. Regulatory agencies require comprehensive data on a compound's pharmacological profile before approving it for medical use. This includes information on its mechanism of action, pharmacokinetics, toxicology profiles, and clinical trial results.

Collaboration between academic researchers and pharmaceutical companies is essential for advancing compounds like N-(1H-1,3-benzodiazol-2-y l)propanamide from bench research to clinical application. Such partnerships leverage expertise across multiple disciplines and resources from both public and private sectors to accelerate drug development processes.

In conclusion,N-(1H - 13 - benz odia z ol - 2 - yl ) pro pan am ide ( C A S No . 17413 - 08 - 0 ) is an exciting compound with significant potential i n pharma ceutical research . Its unique structural features , favorable pharmacokinetic properties , an d promising therapeutic applications make i t a valuable candidate f or further investigation . As research continues t o uncover new insights into i ts mechanis ms o f action an d clini cal efficacy , thi s compoun d holds promise f or improv ing treatments f or various neu r ological an d psychiatric disorders . p >

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